molecular formula C14H18ClNO4 B050796 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid CAS No. 500789-06-0

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Cat. No. B050796
M. Wt: 299.75 g/mol
InChI Key: UDUKZORPLJUWTF-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid often involves multiple steps including esterification, protection of amine and thiol groups, and selective alkylation. For instance, an analogous compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, was synthesized from L-cystine with an overall yield of 67% through three steps, showcasing the complexity and efficiency of such synthetic routes (Qin et al., 2014).

Scientific Research Applications

Environmental Impact and Remediation

  • Chlorophenols and Environmental Toxicity

    Chlorophenols, including various chlorinated phenolic compounds, have been studied for their environmental persistence and toxic effects. Research has focused on their behavior in soil and water, elucidating mechanisms of sorption and degradation. These studies are crucial for understanding the environmental fate of similar chlorinated organic compounds and developing strategies for mitigating their impact (Werner, Garratt, & Pigott, 2012).

  • Biodegradation and Wastewater Treatment

    There is significant interest in the biodegradation pathways and treatment options for wastewater containing chlorophenols and related compounds. Understanding these pathways is essential for designing effective wastewater treatment processes that can handle such toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).

Chemical Synthesis and Analysis

  • Synthetic Applications

    Research into the synthesis and structural properties of compounds related to chlorophenols has revealed insights into potential synthetic routes and applications. These findings can inform the development of new materials and chemicals with a variety of industrial and pharmaceutical applications (Issac & Tierney, 1996).

  • Analytical Techniques

    Studies have also focused on developing and refining analytical techniques, such as chromatography, to detect and quantify chlorophenols and similar compounds in various matrices. These methods are vital for environmental monitoring, food safety, and pharmaceutical quality control (Jandera, 2011).

Health and Safety

  • Toxicological Assessment: The toxicological profiles of chlorophenols and their derivatives have been extensively reviewed, with studies highlighting potential health risks and mechanisms of toxicity. Such assessments are critical for establishing safe exposure levels and for the regulatory oversight of these compounds (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, providing instructions for handling and disposal .

properties

IUPAC Name

(3R)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKZORPLJUWTF-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

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